3-Cyano-4-methylpyridine
Overview
Description
3-Cyano-4-methylpyridine (3-CMP) is an aromatic heterocyclic compound that is used in many different scientific and industrial applications. It is an important intermediate in the production of pharmaceuticals, dyes, and other chemicals. 3-CMP is also used as a reagent in the synthesis of a variety of compounds, and as a catalyst in organic synthesis. In addition, it is used in the preparation of polymers and other materials.
Scientific Research Applications
Application in the Preparation of Pyridine Derivatives
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of heterocyclic compounds .
Summary of the Application
3-Cyano-4-methylpyridine is used in the preparation of pyridine derivatives . Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source. However, it was mentioned that magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet . These catalysts have been employed in chemical reactions due to their high surface area, simple preparation, and modification .
Results or Outcomes
The specific results or outcomes were not detailed in the source. However, it was mentioned that the catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .
Application in the Manufacturing of Niacinamide & Niacin (Vitamin B3)
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
3-Cyano-4-methylpyridine is used in the manufacturing of Niacinamide & Niacin (Vitamin B3) . These are essential nutrients that play a role in cellular metabolism .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The specific results or outcomes were not detailed in the source .
Application in the Synthesis of Arylthiazolines and Arylimidazolines
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
3-Cyano-4-methylpyridine is used in the preparation of arylthiazolines and arylimidazolines . These compounds have potential applications in medicinal chemistry .
Results or Outcomes
Application in the Manufacturing of Pymetrizone, 2 Chloro Nicotinic Acid, and 3-Aminomethylpyridine
Summary of the Application
3-Cyano-4-methylpyridine is used in the manufacturing of Pymetrizone, 2 Chloro Nicotinic Acid, and 3-Aminomethylpyridine . These compounds have extensive applications in pharmaceuticals & agrochemicals .
Results or Outcomes
Application in the Synthesis of 2-hydroxy-3-cyano-4-methylpyridine
Summary of the Application
3-Cyano-4-methylpyridine is used in the synthesis of 2-hydroxy-3-cyano-4-methylpyridine . This compound shows potential for hybrid formation technology due to its molecular and crystal structures, IR and Raman studies, and quantum chemical calculations .
Results or Outcomes
Application in the Separation of 3- and 4-methylpyridine Mixtures
Specific Scientific Field
This application falls under the field of Chemical Engineering .
Summary of the Application
3-Cyano-4-methylpyridine is used in a potential facile separation strategy for mixtures of 3- and 4-methylpyridine . This is especially important as these isomers are extremely difficult to separate by conventional means .
properties
IUPAC Name |
4-methylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-6-2-3-9-5-7(6)4-8/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAPHZHNODDMDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281046 | |
Record name | 3-Cyano-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-methylpyridine | |
CAS RN |
5444-01-9 | |
Record name | 4-Methyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5444-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 19882 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005444019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5444-01-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Cyano-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods IV
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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